molecular formula C25H27N3O B11976271 4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine

4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine

Cat. No.: B11976271
M. Wt: 385.5 g/mol
InChI Key: AHYOFZHKEZODST-LGUFXXKBSA-N
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Description

4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a (3-phenoxyphenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine typically involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-(4-methylbenzyl)piperazine. This intermediate is then reacted with 3-phenoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzyl)-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine
  • 4-(4-methylbenzyl)-N-[(E)-(3-methoxyphenyl)methylidene]-1-piperazinamine
  • 4-(4-methylbenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine

Uniqueness

4-(4-methylbenzyl)-N-[(E)-(3-phenoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine

InChI

InChI=1S/C25H27N3O/c1-21-10-12-22(13-11-21)20-27-14-16-28(17-15-27)26-19-23-6-5-9-25(18-23)29-24-7-3-2-4-8-24/h2-13,18-19H,14-17,20H2,1H3/b26-19+

InChI Key

AHYOFZHKEZODST-LGUFXXKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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